Cas no 57186-25-1 (Paxilline)
Paxilline structure
Product Name:Paxilline
Numéro CAS:57186-25-1
Le MF:C27H33NO4
Mégawatts:435.555227994919
CID:375412
PubChem ID:105008
Update Time:2025-04-19
Paxilline Propriétés chimiques et physiques
Nom et identifiant
-
- 2H-Pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indol-3(4bH)-one,5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-,(2R,4bS,6aS,12bS,12cR,14aS)-
- 2H-Pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indol-3(4bH)-one,5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-
- 2H-Pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indol-3(4bH)-one,5,6,6a,7,12,12b,12c,13,14...
- Paxilline
- PAXILLINE FROM PENICILLIUM PAXILLI
- Paxilline solution
- Paxilline,(2R,4bS,6aS,12bS,12cR,14aS)-5,6,6a,7,12,12b,12c,13,14,14a-Decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-2H-pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indol-3(4bH)-o
- DPNI-caged-GABA
- PAXILINE
- Paxilline 1
- PAXILLINE,PENICILLIUM PAXILLI
- (+)-Paxilline
- Paxicillin
- Paxillin
- GTPL2309
- BDBM86263
- 4b-Hydroxy-2-(1-hydroxy-1-methylethyl)-1
- 4b-Hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-c
- NSC-658707
- KBio2_000147
- HMS1989H09
- NCGC00025342-07
- CHEBI:34907
- DTXSID10972643
- NS00010358
- KBio2_005283
- SR-01000597527-1
- NSC 658707
- 3T9U9Z96L7
- BRD-K38251852-001-02-5
- F82145
- HMS3268F05
- CBiol_001842
- (2R,4bS,6aS,12bS,12cR,14aS)-5,6,6a,7,12,12b,12c,13,14,14a-Decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-2H-pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indol-3(4bH)-one
- 2H-Pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indol-3(4bH)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, (2R,4bS,6aS,12bS,12cR,14aS)-rel-
- KBio2_002715
- Bio2_000147
- HMS1361H09
- HMS2232J18
- (2R,4bS,6aS,12bS,12cR,14aS)-4b-hydroxy-2-(2-hydroxypropan-2-yl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-chromeno[5',6':6,7]indeno[1,2-b]indol-3(4bH)-one
- AKOS024456907
- CS-0026740
- HB1056
- SCHEMBL361232
- 2H-1-Benzopyrano(5',6':6,7)indeno(1,2-b)indol-3(4bh)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, (2-alpha,4b-beta,6a-alpha,12b-beta,12c-alpha,14a-beta)-
- cid_105008
- BDBM50854
- BRD-K38251852-001-06-6
- KBio3_000293
- HMS3402H09
- EDD20523-48C0-4594-B22A-1FE297F60611
- CHEMBL410063
- Bio1_000128
- 2H-Pyrano(2'',3'':5',6')benz(1',2':6,7)indeno(1,2-b)indol-3(4bH)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, (2R,4bS,6aS,12bS,12cR,14aS)-
- HY-N6778
- NCGC00025342-07_C27H33NO4_(2R,4bS,6aS,12bS,12cR,14aS)-4b-Hydroxy-2-(2-hydroxy-2-propanyl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-chromeno[5',6':6,7]indeno[1,2-b]indol-3(4bH)-one
- NCGC00025342-05
- Q10860377
- 57186-25-1
- SMR000058863
- C27H33NO4
- 1233509-81-3
- Spectrum5_001975
- KC-155
- MFCD00083464
- (2R,4bS,6aS,12bS,12cR,14aS)-4b-hydroxy-2-(2-hydroxypropan-2-yl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-[1]benzopyrano[5',6':6,7]indeno[1,2-b]indol-3(4bH)-one
- IDI1_033897
- KBioSS_000147
- (2R,4bS,6aS,12bS,12cR,14aS)-5,6,6a, 7,12,12b,12c,13,14,14a-Decahydro-4b-hydroxy-2-(1-h ydroxy-1-methylethyl)-12b,12c-dimethyl-2H-pyrano[2 '',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indol-3(4bH)-one
- MLS000028812
- SR-01000597527
- Bio1_001106
- Bio1_000617
- Bio2_000627
- KBio3_000294
- Paxilline, powder, >=98% (HPLC)
- UNII-3T9U9Z96L7
- BSPBio_001427
- KBioGR_000147
- HMS1791H09
- (1s,2r,5s,7r,11s,14s)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-one
- BRN 5317894
- 4b-Hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-chromeno[5',6':6,7]indeno[1,2-b]indol-3(4bH)-one
- 2H-1-BENZOPYRANO[5',6':6,7]INDENO[1,2-B]INDOL-3(4BH)-ONE, 5,6,6A,7,12,12B,12C,13,14,14A-DECAHYDRO-4B-HYDROXY-2-(1-HYDROXY-1-METHYLETHYL)-12B,12C-DIMETHYL-, (2R,4BS,6AS,12BS,12CR,14AS)-
- 2H-1-Benzopyrano(5',6':6,7)indeno(1,2-b)indol-3(4bH)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, (2-.alpha.,4b-.beta.,6a-.alpha.,12b-.beta.,12c-.alpha.,14a-.beta.)-
- FT-0630697
- 2H-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indol-3(4bH)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, [2R-(2.alpha.,4b.beta.,6a.alpha.,12b.beta.,12c.alpha.,14a.beta.)]-
- 4b-Hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-chromeno[5',6':6,7]indeno[1,2-b]indol-3(4bh)-one #
- NCGC00168476-01
- CAS_57186-25-1
- 11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.0^{2,11}.0^{5,10}.0^{16,24}.0^{17,22}]tetracosa-9,16(24),17,19,21-pentaen-8-one
- ACNHBCIZLNNLRS-UHFFFAOYSA-N
- 11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-one
- hydroxy-(1-hydroxy-1-methyl-ethyl)-dimethyl-[?]one
- AKOS040737282
- Compound NP-024130
- BS-1489
-
- Piscine à noyau: 1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3/t15-,21-,23-,25+,26+,27+/m0/s1
- La clé Inchi: ACNHBCIZLNNLRS-UBGQALKQSA-N
- Sourire: O[C@]12C3=CC([C@@H](C(C)(C)O)O[C@H]3CC[C@]1(C)[C@@]1(C)C3=C(C4C=CC=CC=4N3)C[C@@H]1CC2)=O
Propriétés calculées
- Qualité précise: 435.24100
- Masse isotopique unique: 435.24095853g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 32
- Nombre de liaisons rotatives: 1
- Complexité: 868
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 6
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Le xlogp3: 3.5
- Surface topologique des pôles: 82.6
Propriétés expérimentales
- Couleur / forme: Poudre jaune pâle
- Dense: 1.31±0.1 g/cm3 (20 ºC 760 Torr),
- Point d'éclair: 2℃
- Solubilité: Insuluble (8.7E-4 g/L) (25 ºC),
- Le PSA: 82.55000
- Le LogP: 3.95670
- Solubilité: Impossible à utiliser
Paxilline Informations de sécurité
- Numéro de transport des marchandises dangereuses:UN 2811 6
- Wgk Allemagne:3
- Code de catégorie de danger: R23/24/25;R36/37/38;R41
- Instructions de sécurité: S26; S36/37/39; S45
- RTECS:DJ2830000
-
Identification des marchandises dangereuses:
- Durée de la sécurité:6.1(b)
- Catégorie d'emballage:III
- Terminologie du risque:R23/24/25
- Niveau de danger:6.1(b)
- Groupe d'emballage:III
Paxilline PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N6778-5mg |
Paxilline |
57186-25-1 | 99.83% | 5mg |
¥4500 | 2025-04-16 | |
| MedChemExpress | HY-N6778-10mg |
Paxilline |
57186-25-1 | 99.57% | 10mg |
¥7500 | 2024-04-18 | |
| MedChemExpress | HY-N6778-50mg |
Paxilline |
57186-25-1 | 99.57% | 50mg |
¥19000 | 2023-08-31 | |
| Fluorochem | M02243-5mg |
Paxilline, Penicillium paxilli |
57186-25-1 | >98% | 5mg |
£114.00 | 2022-02-28 | |
| TRC | P207600-1mg |
Paxilline |
57186-25-1 | 1mg |
$ 164.00 | 2023-09-06 | ||
| TRC | P207600-5mg |
Paxilline |
57186-25-1 | 5mg |
$ 494.00 | 2023-09-06 | ||
| TRC | P207600-10mg |
Paxilline |
57186-25-1 | 10mg |
$832.00 | 2023-05-17 | ||
| TRC | P207600-25mg |
Paxilline |
57186-25-1 | 25mg |
$1663.00 | 2023-05-17 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029796-5mg |
Paxilline |
57186-25-1 | 99% | 5mg |
¥4416 | 2024-05-22 | |
| Apollo Scientific | BIP1004-1mg |
Paxilline from Penicillium paxilli |
57186-25-1 | 1mg |
£60.00 | 2024-07-20 |
Paxilline Littérature connexe
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
57186-25-1 (Paxilline) Produits connexes
- 70553-75-2(Aflatrem)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fournisseurs recommandés
上海嵘奥生物技术有限公司
Membre gold
Fournisseur de Chine
Réactif
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shaanxi pure crystal photoelectric technology co. LTD
Membre gold
Fournisseur de Chine
Réactif